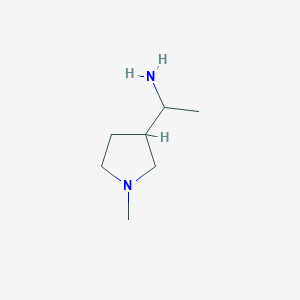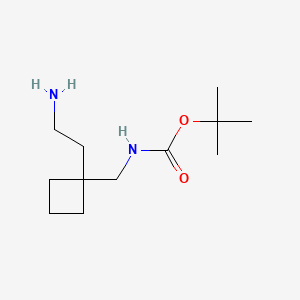
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and an aminoethyl side chain. This compound is often used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-aminoethyl)cyclobutylmethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl side chain.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and drug design.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(7-8-13)5-4-6-12/h4-9,13H2,1-3H3,(H,14,15) |
InChI Key |
CEUZCXIDIWNZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


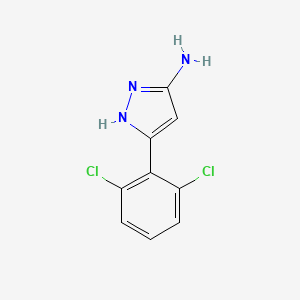
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)

![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
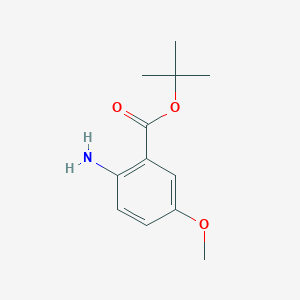
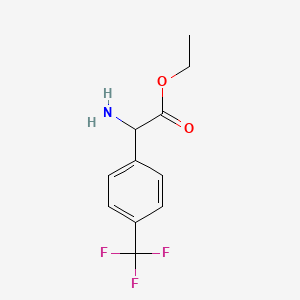
![N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide](/img/no-structure.png)
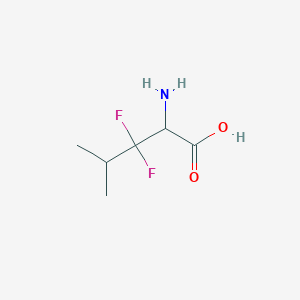
![1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine](/img/structure/B13572465.png)
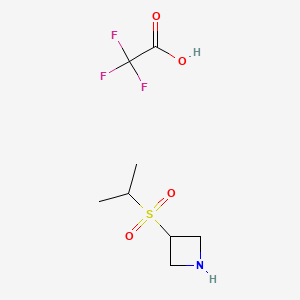
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
